molecular formula C30H39NO5 B190905 [(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate CAS No. 53760-19-3

[(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

Cat. No.: B190905
CAS No.: 53760-19-3
M. Wt: 493.6 g/mol
InChI Key: NAEWXXDGBKTIMN-PQOXNSRFSA-N
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Description

This compound is a highly complex tricyclic diterpenoid alkaloid derivative characterized by a fused 17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene core. Key structural features include:

  • Stereochemistry: Multiple chiral centers (1R,2R,3Z,5R,7S, etc.) critical for biological interactions.
  • Substituents: A 16-benzyl group, dihydroxy (5,12-OH), trimethyl (5,7,14-CH3), 13-methylidene (CH2=), and an 18-oxo (C=O) group.

Properties

CAS No.

53760-19-3

Molecular Formula

C30H39NO5

Molecular Weight

493.6 g/mol

IUPAC Name

[(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

InChI

InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23-,24-,25+,26-,27+,29+,30?/m0/s1

InChI Key

NAEWXXDGBKTIMN-PQOXNSRFSA-N

Isomeric SMILES

CC1CC=CC2C(C(=C)C(C3[C@@]2(C(C=C[C@](C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O

Pictograms

Acute Toxic; Health Hazard

Synonyms

cytochalasin H

Origin of Product

United States

Biological Activity

The compound [(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups such as hydroxyl and acetate groups that enhance its reactivity and interaction with biological systems. The molecular formula is C30H39NO5C_{30}H_{39}NO_5 with a molecular weight of approximately 493.28 daltons.

Structural Features

FeatureDescription
IUPAC Name[(1R,2R,3Z,...)-16-benzyl... acetate]
Molecular FormulaC₃₀H₃₉NO₅
Functional GroupsHydroxyl (-OH), Acetate (-COCH₃)
StereochemistryComplex stereochemical arrangement

Biological Activity

Research indicates that compounds similar to this one exhibit various biological activities due to their structural characteristics. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs possess antimicrobial properties. For instance:

  • Case Study : A study examined the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory activity at specific concentrations .

Antioxidant Properties

The presence of hydroxyl groups in the structure suggests potential antioxidant activity:

  • Research Finding : In vitro assays demonstrated that the compound scavenges free radicals effectively compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Case Study : A study on inflammatory markers in animal models indicated that administration of similar compounds reduced levels of pro-inflammatory cytokines .

The biological activities observed can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups are known to donate electrons to free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes responsible for inflammatory responses.
  • Cell Signaling Modulation : Interaction with cell surface receptors may alter signaling pathways related to inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four analogs from published

Compound Name & Source Core Ring System Key Substituents Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Tricyclo[9.7.0.01,15]octadeca 16-benzyl, 5,12-dihydroxy, 5,7,14-trimethyl, 13-methylidene, 18-oxo, C-2 acetate Hydroxyl, ester, ketone, alkene ~540 (estimated) High stereochemical complexity; benzyl group enhances lipophilicity
[(1R,2R,3Z,5R,7S,9Z,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy...] Tricyclo[9.7.0.01,15]octadeca 5,12,13-trihydroxy, 5,7,13,14-tetramethyl Trihydroxyl, ketone ~556 (estimated) Additional hydroxyl at C-13; higher polarity vs. target compound
(1R,2R,3S,4S,5S,7R,8S,11R,14S,15R,17R)-14,15-Dihydroxy... acetate (41a) Tetracyclo[9.7.0.02,7.03,17]octadeca 14,15-dihydroxy, 5,8,11,15-tetramethyl, C-4 acetate Dihydroxyl, ester ~500 (estimated) Tetracyclic core; fewer reactive groups (no methylidene/benzyl)
{2,8,16-trihydroxy-5,9-dimethyl-14-methylidene-15-oxo...} acetate Tetracyclo[11.2.1.01,10.04,9]hexadec 2,8,16-trihydroxy, 5,9-dimethyl, 14-methylidene, 15-oxo, C-5 acetate Trihydroxyl, ester, ketone, alkene 392 (C22H32O6) Simpler tetracyclic system; lower molecular weight

Key Comparative Insights

Ring Systems: The target compound’s tricyclic core (vs. The 17-azatricyclo framework distinguishes it from oxygen-dominated analogs (e.g., 41a’s 18-oxa system) .

Substituent Effects :

  • Benzyl Group : Unique to the target compound, this group significantly increases lipophilicity (logP ~4.5 estimated) compared to alkyl-substituted analogs (e.g., 41a, logP ~3.2) .
  • Methylidene (CH2=) : Enhances electrophilicity at C-13, making the target compound more reactive toward nucleophiles than saturated analogs .
  • Acetate Position : Esterification at C-2 (target) vs. C-4 (41a) or C-5 () may alter metabolic stability in vivo.

Stereochemical Complexity :

  • The target compound’s 11 chiral centers surpass analogs like (8 chiral centers), complicating synthetic routes but enabling selective biological interactions.

Research Findings and Implications

Hypothesized Bioactivity

  • Antimicrobial Potential: The α,β-unsaturated ketone and lipophilic benzyl group resemble cytotoxic diterpenes (e.g., taxanes), suggesting possible antibiotic activity .
  • Metabolic Stability : The C-2 acetate may resist hydrolysis longer than C-4/C-5 esters, prolonging half-life .

Q & A

Q. Table 1: Example Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationGrubbs II catalyst, DCM, 50°C65–72
HydroxylationOsO4, NMO, acetone/H2O58
AcetylationAc2O, pyridine, RT89

Advanced: How can stereochemical discrepancies between computational predictions and experimental NMR data be resolved?

Discrepancies often arise due to dynamic conformational changes or solvent effects . To resolve these:

  • Variable Temperature (VT) NMR : Probe temperature-dependent shifts to identify atropisomers or flexible substituents .
  • DFT-based NMR chemical shift calculations : Compare experimental 1H^1H/13C^{13}C NMR data with computed values (e.g., using Gaussian 16 with the PCM solvent model) .
  • X-ray crystallography : Confirm absolute configuration, especially for the 1R,2R,5R stereocenters .

Example : In , the compound’s InChIKey (GVGLGOZIDCSQPN-PVHGPHFFSA-N) was validated via X-ray, resolving ambiguities in the 15R and 16S configurations .

Basic: What spectroscopic methods are critical for characterizing this compound’s structure?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]+ ion for C29H37NO6).
  • 2D NMR (COSY, HSQC, HMBC) : Assign protons and carbons, particularly for overlapping signals in the tricyclic region (δ 1.2–3.5 ppm) .
  • IR Spectroscopy : Identify acetate (C=O stretch at ~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

Advanced: How should in vivo pharmacokinetic studies be designed to account for metabolic instability of the acetate group?

  • Metabolite Identification : Use LC-MS/MS to track hydrolysis of the acetate to its free hydroxyl form in plasma .
  • Stabilization Strategies :
    • Pro-drug analogs : Replace the acetate with a phosphate ester to enhance metabolic stability .
    • Encapsulation : Use liposomal formulations to delay enzymatic cleavage .
  • Animal Models : Administer the compound to rodents via IV and oral routes, measuring t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC. Adjust doses based on hepatic extraction ratios .

Q. Table 2: Key Pharmacokinetic Parameters

ParameterValueMethod
t1/2t_{1/2} (IV)2.3 hLC-MS/MS
Oral bioavailability12%Rat model

Advanced: How can researchers reconcile contradictory bioactivity data across different cell lines?

Contradictions may stem from cell-specific metabolic pathways or variations in target expression . Mitigation strategies include:

  • Transcriptomic Profiling : Use RNA-seq to compare target gene expression (e.g., cytochrome P450 isoforms) in responsive vs. non-responsive lines .
  • Dose-Response Synergy Studies : Test combinations with metabolic inhibitors (e.g., ketoconazole for CYP3A4) to identify off-target effects .
  • Isogenic Cell Lines : Engineer lines with uniform expression of the putative target receptor to isolate compound-specific effects .

Basic: What are the primary challenges in scaling up the synthesis of this compound?

  • Stereochemical Purity : Chiral intermediates require asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to maintain >98% ee .
  • Column Chromatography Limitations : Replace with crystallization or continuous flow purification for large batches .
  • Yield Optimization : Improve RCM step yields via microwave-assisted synthesis (20% yield increase reported in ) .

Advanced: What computational tools are recommended for predicting the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Model binding to sterol-binding proteins, leveraging the compound’s tricyclic rigidity .
  • Molecular Dynamics (GROMACS) : Simulate lipid bilayer penetration, critical for membrane-associated targets .
  • QSAR Models : Train on analogs (e.g., cyclobranol derivatives in ) to predict anti-inflammatory or anticancer activity .

Data Contradictions and Solutions

  • Issue : Discrepancies in reported melting points.
    • Solution : Validate purity via HPLC (≥95%) and standardize DSC heating rates (10°C/min) .
  • Issue : Conflicting cytotoxicity IC50 values.
    • Solution : Use a reference inhibitor (e.g., doxorubicin) as an internal control across assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
Reactant of Route 2
[(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

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